molecular formula C13H23N B13585514 3-(Adamantan-1-yl)propan-1-amine

3-(Adamantan-1-yl)propan-1-amine

Cat. No.: B13585514
M. Wt: 193.33 g/mol
InChI Key: HNXIGOCDOCHMQV-UHFFFAOYSA-N
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Description

3-(Adamantan-1-yl)propan-1-amine is an organic compound featuring an adamantane moiety attached to a propylamine chain Adamantane, a diamondoid hydrocarbon, is known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantan-1-yl)propan-1-amine typically involves the reaction of adamantane derivatives with appropriate reagents. One common method includes the alkylation of adamantane with 1-bromopropane, followed by the conversion of the resulting 1-(Adamantan-1-yl)propane to the corresponding amine via reductive amination. The reaction conditions often involve the use of palladium-based catalysts and triphenylphosphines .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(Adamantan-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized adamantane derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

3-(Adamantan-1-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Adamantan-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the adamantane core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Adamantan-1-yl)propan-1-amine is unique due to its specific chain length and position of the amine group, which confer distinct physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

3-(1-adamantyl)propan-1-amine

InChI

InChI=1S/C13H23N/c14-3-1-2-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12H,1-9,14H2

InChI Key

HNXIGOCDOCHMQV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCCN

Origin of Product

United States

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